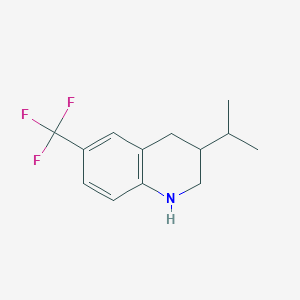
3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.
Molecular Formula: C13H14F3N
Molecular Weight: 241.25 g/mol
CAS Number: 83756-09-6
The compound features a tetrahydroquinoline core structure with a trifluoromethyl group at the 6-position and an isopropyl group at the 3-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 0.054 | Induction of apoptosis and cell cycle arrest |
| A549 (lung) | 0.048 | Inhibition of tubulin polymerization |
| MCF-7 (breast) | 0.246 | Binding to colchicine site on β-tubulin |
These findings suggest that the compound may act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation and survival .
The mechanism by which tetrahydroquinoline derivatives exert their anticancer effects involves:
- Inhibition of Tubulin Polymerization: Compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis: The activation of caspase pathways leads to programmed cell death in cancer cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of tetrahydroquinoline derivatives. For instance, certain analogs have shown efficacy against various bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| E. coli | Moderate inhibition |
| S. aureus | Significant antibacterial effect |
| C. albicans | Effective antifungal activity |
The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity against these pathogens .
Case Studies
-
In Vivo Studies on Antitumor Activity:
A study demonstrated that a tetrahydroquinoline analog significantly inhibited tumor growth in rodent models when administered at doses correlating with in vitro IC50 values . The compound was effective in reducing tumor size and increasing survival rates. -
Antimicrobial Efficacy Assessment:
In vitro assays indicated that tetrahydroquinoline derivatives displayed promising activity against resistant strains of bacteria and fungi, suggesting potential for development into new antimicrobial agents .
特性
IUPAC Name |
3-propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-8(2)10-5-9-6-11(13(14,15)16)3-4-12(9)17-7-10/h3-4,6,8,10,17H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVLHBJQNYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CC(=C2)C(F)(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284173-40-5 |
Source


|
| Record name | 3-propan-2-yl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














